molecular formula C12H15F3N2O B8122476 3-Amino-N,N-diethyl-4-trifluoromethylbenzamide

3-Amino-N,N-diethyl-4-trifluoromethylbenzamide

Cat. No.: B8122476
M. Wt: 260.26 g/mol
InChI Key: WMPJPZGAJOUPKY-UHFFFAOYSA-N
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Description

3-Amino-N,N-diethyl-4-trifluoromethylbenzamide is an organic compound characterized by the presence of an amino group, diethyl groups, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N,N-diethyl-4-trifluoromethylbenzamide typically involves the following steps:

    Nitration: The starting material, 4-trifluoromethylbenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 3-amino-4-trifluoromethylbenzoic acid is then reacted with diethylamine to form the desired benzamide compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The trifluoromethyl group is generally resistant to reduction, but the benzamide core can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

3-Amino-N,N-diethyl-4-trifluoromethylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of agrochemicals and materials with specific properties such as increased stability or enhanced activity.

Mechanism of Action

The mechanism of action of 3-Amino-N,N-diethyl-4-trifluoromethylbenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3-Amino-N,N-diethylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.

    4-Trifluoromethylbenzamide: Lacks the amino and diethyl groups, affecting its reactivity and applications.

    N,N-Diethyl-4-trifluoromethylbenzamide: Lacks the amino group, altering its potential interactions and uses.

Uniqueness: 3-Amino-N,N-diethyl-4-trifluoromethylbenzamide is unique due to the combination of the amino, diethyl, and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

3-amino-N,N-diethyl-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c1-3-17(4-2)11(18)8-5-6-9(10(16)7-8)12(13,14)15/h5-7H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPJPZGAJOUPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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